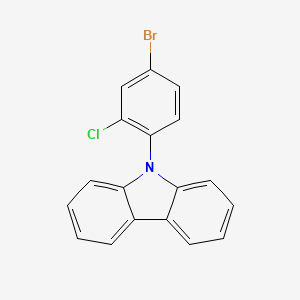

9-(4-Bromo-2-chlorophenyl)-9H-carbazole

Beschreibung

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Photonics

The carbazole scaffold is a cornerstone in the design of materials for organic electronics and photonics due to several inherent advantages. mdpi.com Its structure, composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is electron-rich and fully aromatic, which facilitates efficient hole transport. mdpi.comacs.org This property makes carbazole-based materials highly suitable for use as hole-transporting layers (HTLs) in devices like organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Key properties of the carbazole scaffold include:

Good Hole Transport Properties: The electron-rich nature of the carbazole nucleus allows for high mobility of positive charge carriers (holes). mdpi.com

High Thermal and Chemical Stability: The rigid, fused-ring structure imparts excellent stability, which is crucial for the longevity and reliability of electronic devices. doaj.orgmdpi.com

Tunable Electronic Structure: The carbazole core can be easily functionalized at various positions (notably the 3, 6, and 9 positions), allowing for precise tuning of its electronic and optical properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.govunivaq.it

High Photoluminescence Quantum Yield: Many carbazole derivatives are highly fluorescent, making them suitable for use as emitters in OLEDs. mdpi.comunivaq.it

These characteristics have led to the widespread application of carbazole derivatives as host materials for phosphorescent emitters, fluorescent emitters, and components in thermally activated delayed fluorescence (TADF) devices. ijpsr.comnih.govrsc.org Their versatility and performance have made them ubiquitous in the development of high-efficiency OLEDs and organic solar cells. mdpi.com

Overview of Structural Modulations for Performance Enhancement

The performance of carbazole-based materials can be significantly enhanced through strategic structural modifications. The process of N-arylation, or attaching an aryl group to the nitrogen atom, is a primary method for tuning the compound's properties. doaj.org This modification can influence the molecule's torsion angle, electronic conjugation, and intermolecular packing, which in turn affects its charge transport and photophysical behavior. researchgate.netnih.gov

Common synthetic routes for creating N-Aryl carbazoles and other substituted derivatives include well-established cross-coupling reactions such as:

Buchwald-Hartwig amination nih.govresearchgate.net

Ullmann condensation nih.gov

Suzuki coupling nih.gov

These synthetic strategies allow for the introduction of a wide variety of functional groups onto the carbazole scaffold. researchgate.net For instance, attaching electron-donating or electron-withdrawing groups can precisely control the HOMO and LUMO energy levels to optimize charge injection and transport in multilayered organic electronic devices. nih.gov Research has shown that such modifications have a direct impact on key material properties, as illustrated by the varying thermal stabilities of different diarylamino-substituted carbazoles used as host materials in OLEDs.

Table 1: Thermal Properties of Selected Diarylamino-Substituted Carbazole Host Materials This table is interactive. You can sort and filter the data.

| Compound Reference | Thermal Decomposition Temp (Td) | Glass Transition Temp (Tg) |

|---|---|---|

| H16 | 419 °C | 81 °C |

| H17 | 384 °C | 123 °C |

| H18 | 364 °C | 127 °C |

| H19 | 389 °C | 149 °C |

| H20 | 399 °C | 129 °C |

| H21 | 417 °C | 210 °C |

| H22 | 335 °C | 115 °C |

Data sourced from a 2021 review on diaryl(arylamino)-substituted carbazoles. nih.gov

This ability to fine-tune properties through chemical synthesis makes the carbazole framework a highly versatile platform for designing next-generation organic electronic materials. rsc.orgnih.gov

Contextualization of Halogenated N-Aryl Carbazoles in Contemporary Research

In the pursuit of advanced materials, the introduction of halogen atoms onto the N-Aryl carbazole structure has become a key strategy. Halogenation, particularly with chlorine and bromine, serves to modify the electronic properties, influence molecular packing in the solid state, and enhance certain photophysical characteristics like phosphorescence through the heavy-atom effect.

The specific compound, 9-(4-Bromo-2-chlorophenyl)-9H-carbazole , is a prime example of this design strategy. lab-chemicals.comaobchem.com It incorporates both a bromine and a chlorine atom on the N-phenyl ring. While detailed research findings on this exact molecule are limited in publicly accessible literature, its structure is representative of a class of compounds synthesized as intermediates for more complex functional materials. researchgate.netnih.gov

To understand its potential role, it is instructive to examine a closely related and well-studied compound, 9-(4-Bromophenyl)-9H-carbazole. Crystallographic studies of this molecule reveal critical structural information. researchgate.netnih.gov The 4-bromophenyl ring is significantly twisted relative to the carbazole plane, with a dihedral angle of approximately 49.87°. researchgate.netnih.gov This twisting is a crucial feature as it disrupts π-conjugation, which can be desirable for creating host materials with high triplet energy, a necessary feature for efficient blue phosphorescent OLEDs. The bromine atom itself can participate in halogen bonding and other intermolecular interactions, influencing the material's solid-state morphology.

Table 2: Crystallographic Data for 9-(4-Bromophenyl)-9H-carbazole This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Chemical Formula | C18H12BrN |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4137 (3) |

| b (Å) | 20.1179 (7) |

| c (Å) | 8.6346 (3) |

| β (°) | 108.5322 (14) |

| Volume (Å3) | 1385.76 (8) |

Data sourced from crystallographic studies. researchgate.netnih.gov

The addition of a second halogen, the chloro-substituent at the ortho position in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, would be expected to further increase the steric hindrance and thus enforce an even larger dihedral angle between the phenyl and carbazole rings. This structural feature is a key design element for tuning the electronic properties and preventing intermolecular aggregation, which can be detrimental to device performance. Therefore, di-halogenated N-Aryl carbazoles like the subject compound are important building blocks in the rational design of functional organic materials for advanced electronic and photonic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(4-bromo-2-chlorophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYFKINOMIWXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Aryl Halogenated Carbazole Compounds

Strategies for N-Arylation of the Carbazole (B46965) Core

The creation of the N-aryl bond is a cornerstone of carbazole chemistry. Several catalytic and non-catalytic methods have been developed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C–N bond formation. The Buchwald-Hartwig amination, in particular, allows for the coupling of an amine (carbazole) with an aryl halide. To synthesize the target compound, this would involve reacting carbazole with a dihalogenated benzene (B151609) derivative like 1-bromo-4-chloro-2-iodobenzene. Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, facilitate this coupling. rsc.org

Another advanced strategy is the one-pot synthesis involving N-arylation followed by a palladium-catalyzed oxidative biaryl coupling. nih.govacs.org This method can construct the carbazole ring system and the N-aryl bond in a single sequence from simpler precursors like anilines and aryl triflates. acs.orgrsc.org For instance, a suitably substituted aniline (B41778) could be coupled with an o-dihalobenzene derivative, followed by an intramolecular C-H arylation to form the carbazole core. acs.org The choice of ligand and reaction conditions is critical for achieving high yields and preventing side reactions. rsc.org

| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Triflates | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene, then AcOH | Good to Excellent | rsc.org |

| o-Dihalobenzenes | Pd Catalyst | Various | Various | Not Specified | acs.org |

| 2-Iodo Biphenyls | Pd Catalyst | Not Specified | Not Specified | Decent | rsc.org |

The Ullmann condensation, a copper-catalyzed reaction, represents a classical and cost-effective method for N-arylation. The synthesis of 9-(4-bromophenyl)-9H-carbazole has been achieved by reacting carbazole with 1,4-dibromobenzene (B42075) using a CuSO₄·5H₂O catalyst at high temperatures. nih.gov A similar approach could be envisioned for synthesizing 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, likely using 1,4-dibromo-2-chlorobenzene (B1299774) as the arylating agent. Modern protocols often use CuI with ligands such as 1,2-cyclohexanediamine (B1199290) or various imidazole (B134444) derivatives, which allow for milder reaction conditions and broader substrate scope, including aryl chlorides. acs.orgorganic-chemistry.org These improved systems are highly efficient for the N-arylation of various nitrogen-containing heterocycles. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed via an oxidative addition pathway at the copper center. acs.org

| Heterocycle | Aryl Halide | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| Carbazole | 1,4-Dibromobenzene | CuSO₄·5H₂O | K₂CO₃ | 41% | nih.gov |

| Carbazole | Dibromobenzene | CuI / 18-Crown-6 | K₂CO₃ | 71% | rsc.org |

| Nitrogen Heterocycles | Aryl Iodides/Bromides | CuI / trans-1,2-Cyclohexanediamine | K₃PO₄ | High | organic-chemistry.org |

N-arylation can also be achieved without transition metals through nucleophilic aromatic substitution (SNA_r_). researchgate.net This pathway typically requires an electron-deficient aryl halide, where electron-withdrawing groups activate the ring towards nucleophilic attack by the carbazolide anion. A common system involves using a strong base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as DMSO. researchgate.net Another approach involves the ladderization of fluorinated oligophenylenes, triggered by an electronic transfer from dimsyl anions, to form N-arylated carbazoles. rsc.orgnih.gov Recent advances have also demonstrated that organic superbases can catalyze concerted SNAr reactions on a wide range of aryl fluorides, regardless of their electronic properties. acs.org

| Aryl Halide Type | Reagents | Key Feature | Reference |

|---|---|---|---|

| Chloroarenes/Fluoroarenes | KOH / DMSO | Effective for electron-deficient arenes. | researchgate.net |

| Fluorinated Oligophenylenes | Dimsyl Anions | Forms extended N-aryl carbazole analogs. | rsc.orgnih.gov |

| Unactivated Fluorobenzenes | Base (e.g., NaH) | High-yielding, catalyst-free N-arylation of azoles. | researchgate.net |

A more recent and powerful method for synthesizing N-aryl carbazoles utilizes cyclic diaryliodonium salts as precursors. beilstein-journals.orgnih.gov These hypervalent iodine compounds can undergo a ring-opening/intramolecular coupling cascade when treated with an amine. The reaction can be catalyzed by either palladium or copper. beilstein-journals.orgbeilstein-journals.org For example, a palladium-catalyzed amination of a cyclic iodonium (B1229267) salt with an electron-poor aniline can produce N-aryl carbazoles in good yields. beilstein-journals.orgnih.gov Similarly, copper iodide in the presence of a ligand like diglyme (B29089) facilitates the coupling of these salts with amides to form N-acyl carbazoles, which can be subsequently deacylated. beilstein-journals.orgresearchgate.netchemrxiv.orgnih.gov This method is advantageous as it creates two C-N bonds from a mono-halogenated starting material, reducing halide waste. chemrxiv.orgnih.gov

| Nucleophile | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Anilines | Pd(OAc)₂ (5 mol%) / Xantphos | Cs₂CO₃, p-xylene, 125 °C | Up to 71% | beilstein-journals.orgnih.gov |

| Amides | CuI (15 mol%) / Diglyme | K₂CO₃, p-xylene, 120 °C | Up to 91% | beilstein-journals.org |

Rhodium catalysis offers an alternative pathway through C-H activation. nih.gov Rhodium(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds can produce diversely substituted benzo[a]carbazoles. rsc.org In these reactions, the NH unit of the indole (B1671886) acts as a directing group for an intramolecular C(sp²)–H bond functionalization. rsc.org Another approach involves rhodium-catalyzed tandem carbonylative benzannulations of aryl propargylic alcohols, which provides efficient access to highly substituted carbazoles and related polycyclic heterocycles. acs.org These methods are distinguished by their high atom economy and ability to form complex structures from relatively simple starting materials.

Regioselective Halogenation Approaches for the Phenyl Substituent and Carbazole Core

The introduction of halogens onto the aromatic frameworks can be performed either before the C-N coupling reaction (by using pre-halogenated starting materials) or after the N-phenylcarbazole scaffold has been formed. The latter requires methods for direct, regioselective C-H halogenation.

For the phenyl substituent, halogenation is typically governed by standard electrophilic aromatic substitution rules, where existing substituents direct the position of the incoming halogen. To obtain the 4-bromo-2-chloro substitution pattern of the target compound, one would typically start with a pre-functionalized phenyl ring, such as 4-bromo-2-chloroaniline (B1269894) or 1,4-dibromo-2-chlorobenzene.

For the carbazole core, direct halogenation must be carefully controlled to achieve the desired regioselectivity. The carbazole nucleus is electron-rich, and electrophilic substitution generally occurs at the 3, 6, 1, and 8 positions. The Scholl reaction, an oxidative coupling, has been shown to proceed with regioselectivity at the C3 and C4 positions in N-alkyl carbazoles. nih.gov Metal-free halogenation of 2-substituted indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination) in environmentally friendly solvents like water or ethanol (B145695) has been shown to be highly regioselective. semanticscholar.org Similar principles can be applied to carbazole systems. Furthermore, palladium-catalyzed C-H halogenation using N-halosuccinimides can achieve regioselectivity through the use of a directing group, such as the nitrogen atom in a heterocyclic ring. rsc.org

| Substrate Type | Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Arenes & Heterocycles | N-Halosuccinimides | Hexafluoroisopropanol (HFIP) | High regioselectivity. | researchgate.net |

| Benzo[b] beilstein-journals.orgnih.govoxazin-2-ones | N-Halosuccinimide | Pd-Catalyzed, Microwave | Regioselective via N-directing group. | rsc.org |

| 2H-Indazoles | NBS / NCS | Metal-free, EtOH or H₂O | Mono- or poly-halogenation. | semanticscholar.org |

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| 9-(4-Bromo-2-chlorophenyl)-9H-carbazole | Target Compound |

| Carbazole | Starting Material |

| 9-(4-bromophenyl)-9H-carbazole | N-Aryl Carbazole Intermediate |

| 1,4-Dibromobenzene | Arylating Agent |

| 1,4-Dibromo-2-chlorobenzene | Potential Arylating Agent |

| 4-Bromo-2-chloroaniline | Potential Starting Material |

| Palladium Acetate (Pd(OAc)₂) | Catalyst |

| Copper(I) Iodide (CuI) | Catalyst |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst |

| Potassium Carbonate (K₂CO₃) | Base |

| Cesium Carbonate (Cs₂CO₃) | Base |

| Potassium Phosphate (K₃PO₄) | Base |

| Xantphos | Ligand |

| Diglyme | Ligand/Solvent |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent |

| Cyclic Diaryliodonium Salts | Precursor |

Microwave-Assisted Halogenation with Hydrohalic Acids and Hydrogen Peroxide

A green and efficient method for the halogenation of aromatic compounds, including carbazole, utilizes microwave irradiation in conjunction with hydrohalic acids (HX, where X = Cl, Br, I) and hydrogen peroxide (H₂O₂). rsc.org This approach serves as an environmentally benign alternative to traditional halogenation methods, which often require harsh reagents. The reaction proceeds by the in-situ generation of electrophilic halogen species from the oxidation of the hydrohalic acid by hydrogen peroxide, with microwave energy significantly accelerating the reaction rate. rsc.orgresearchgate.net

The system allows for the direct chlorination, bromination, and iodination of the carbazole core. rsc.org For the synthesis of a precursor to the target molecule, one could envision the direct bromination or chlorination of the carbazole ring before the N-arylation step. The reaction conditions are typically mild and offer high yields in short reaction times compared to conventional heating protocols. researchgate.net

Table 1: Microwave-Assisted Halogenation of Carbazole

| Halogenating System | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| HBr / H₂O₂ | Carbazole | Microwave Irradiation | Brominated Carbazoles | High | rsc.org |

| HCl / H₂O₂ | Carbazole | Microwave Irradiation | Chlorinated Carbazoles | High | rsc.org |

| HCl / H₂O₂ / Na₂WO₄ | Arenes | Microwave Irradiation | Chlorinated Arenes | High | researchgate.net |

This table illustrates representative conditions for the microwave-assisted halogenation of carbazole and related arenes.

Copper-Catalyzed Electrophilic Halogenation Methods

Copper catalysis provides a versatile platform for the halogenation of C-H bonds. While many applications focus on directing group-assisted ortho-halogenation or the halogenation of sp³ C-H bonds, the principles can be extended to aromatic heterocycles like carbazole. nih.govkaust.edu.sa These reactions often employ a copper(II) catalyst which, in concert with a halogen source, facilitates the cleavage of a C-H bond and the formation of a C-halogen bond.

Mechanistic studies suggest that the reaction can proceed through various pathways, including those involving copper(II) and copper(III) intermediates. nih.gov For instance, in the bromination of aliphatic amides, a proposed mechanism involves the in-situ formation of BrN₃ from NBS and TMSN₃, which interacts with the copper catalyst to generate a bromine radical and an azide (B81097) radical, leading to C-H abstraction and subsequent bromination. nih.govkaust.edu.sa While not a direct electrophilic substitution in the classical sense, these copper-catalyzed radical pathways offer alternative routes for the selective halogenation of complex molecules.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of activated aromatic rings and for radical-mediated benzylic bromination. commonorganicchemistry.comorganic-chemistry.org For carbazoles, which are electron-rich aromatic systems, electrophilic aromatic substitution with NBS proceeds readily. The reaction's regioselectivity can often be controlled by the choice of solvent and reaction conditions. researchgate.net

The bromination of carbazole derivatives with NBS can be performed under mild conditions, often at room temperature in solvents like DMF or in the presence of an acid catalyst like sulfuric acid. wisdomlib.orgrsc.org This method is effective for producing mono-, di-, or polybrominated carbazoles depending on the stoichiometry of NBS used. rsc.org For example, studies on carbazole-based dyes have shown that the amount of NBS can be tuned to control the number of bromine atoms introduced onto the carbazole framework. rsc.orgrsc.org This method is particularly useful for synthesizing brominated carbazole precursors prior to N-arylation.

Table 2: NBS-Mediated Bromination of Carbazole Derivatives

| Substrate | NBS Equivalents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydrocarbazole | N/A | NBS, H₂SO₄ | 2,7-dibromo-1,2,3,4-tetrahydrocarbazole | Good | wisdomlib.org |

| 6-bromo-tetrahydrocarbazole | N/A | NBS, Benzoyl Peroxide, CCl₄ | 2,6-dibromo-1,2,3,4-tetrahydrocarbazole | High | wisdomlib.org |

| Carbazole-based Aldehyde (2C-CHO) | 1 eq. | DMF, Room Temp | 6-bromo product | High | rsc.org |

| Carbazole-based Aldehyde (2C-CHO) | >1 eq. | DMF, Room Temp | 1,8-dibromo products | Mixture | rsc.org |

This table summarizes conditions and outcomes for the bromination of various carbazole-related structures using NBS.

Advanced Coupling Reactions for Constructing Halogenated Carbazole Frameworks

The most direct route to 9-(4-Bromo-2-chlorophenyl)-9H-carbazole involves forming the C-N bond between the carbazole nitrogen and the pre-functionalized aryl ring. Cross-coupling reactions are the cornerstone of this strategy.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide. While typically used for C-C bonds, variations for C-N bond formation exist. A more common strategy to access the target molecule would be a two-step sequence: first, an N-arylation to form 9-(2-chloro-4-iodophenyl)-9H-carbazole, followed by a Suzuki coupling to replace the iodine, or vice-versa. However, direct N-arylation with boronic acids is also possible.

A more direct, albeit challenging, approach would be the coupling of carbazole with 4-bromo-2-chlorophenylboronic acid. The primary challenge in coupling with di- or tri-halogenated arenes is achieving regioselectivity. The relative reactivity of C-Br vs. C-Cl bonds in palladium-catalyzed couplings (C-Br is typically more reactive) can be exploited. For instance, in a related system, carbonylative Suzuki-Miyaura couplings of sterically hindered aryl bromides were shown to be feasible, indicating that the C-Br bond can be selectively activated. nih.gov Nickel-based catalysts, such as NiCl₂(PCy₃)₂, have also been demonstrated to be effective for coupling challenging substrates like aryl carbamates, highlighting the expanding toolkit for such transformations. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Carbamate | Arylboronic Acid | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄, Toluene, 110 °C | Biaryl | nih.gov |

| Aryl Sulfamate | Arylboronic Acid | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄, Toluene, 110 °C | Biaryl | nih.gov |

| 2-Bromobenzoate Ester | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 80 °C | 2-Aroylbenzoate | nih.gov |

This table showcases catalyst systems and conditions applicable to the Suzuki-Miyaura coupling of various aryl electrophiles.

Ullmann Coupling Reactions

The Ullmann condensation is a classic and highly effective method for forming C-N bonds, typically involving the reaction of an amine with an aryl halide mediated by a copper catalyst. This reaction is directly applicable to the synthesis of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole by coupling carbazole with a suitable dihaloaryl species, such as 1,4-dibromo-2-chlorobenzene or 4-bromo-2-chloroiodobenzene.

Modern Ullmann-type protocols often use copper(I) salts (e.g., CuI) with a ligand and a base at elevated temperatures. organic-chemistry.orgnih.gov Recent advancements have led to milder conditions, including visible-light-mediated protocols that combine a photocatalyst with a copper salt, allowing the reaction to proceed at or near room temperature. nih.gov A key challenge is regioselectivity when using a starting material with multiple different halogen atoms. Research has shown that Ullmann-type amination can proceed with high regioselectivity, for example, exclusively at the less sterically hindered terminal positions of 1,2,3-triiodobenzenes, suggesting that selective coupling at one position of a di- or tri-haloarene is achievable. rsc.org

Table 4: Ullmann-Type N-Arylation of Carbazoles

| Amine | Aryl Halide | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Carbazole | Aryl Iodide | Ir(ppy)₂(dtbbpy)PF₆ / Cu(OAc)₂ | Blue LED, K₃PO₄, DMF, rt | up to 95% | nih.gov |

| Aminophenol | Aryl Halide | CuI / Prolinamide Ligand | K₂CO₃, Water, 100 °C | Good to Excellent | organic-chemistry.orgnih.gov |

| Primary Carbamate | 1,2,3-Triiodobenzene | CuI / TMEDA | K₂CO₃, Dioxane, 101 °C | up to 91% | rsc.org |

This table presents various modern conditions for the copper-catalyzed Ullmann-type N-arylation of carbazoles and related amines.

Electronic Structure and Photophysical Properties of Halogenated N Aryl Carbazoles

Theoretical and Experimental Spectroscopic Investigations of Absorption and Emission

Spectroscopic analysis is fundamental to understanding the electronic transitions within a molecule. However, specific data for 9-(4-Bromo-2-chlorophenyl)-9H-carbazole is not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. In N-aryl carbazoles, the HOMO is typically localized on the electron-rich carbazole (B46965) core, while the LUMO distribution depends on the substituents. nankai.edu.cn For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, the HOMO would be expected on the carbazole unit. The LUMO would likely be distributed across both the carbazole and the halogenated phenyl ring. The energy difference between the HOMO and LUMO defines the band gap, which correlates with the lowest energy electronic transition. nankai.edu.cn Quantum chemical calculations are required to determine the precise energies and spatial distributions of these orbitals, but such theoretical studies for this specific compound are absent from the literature.

Intramolecular Charge Transfer (ICT) Characteristics and Mechanism

ICT is a process where photoexcitation leads to a significant transfer of electron density from a donor part of a molecule to an acceptor part. In 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, the carbazole moiety acts as the electron donor. The halogenated phenyl ring, while not a strong acceptor, possesses electron-withdrawing character due to the electronegativity of the halogens. The presence of a twisted geometry between the donor and acceptor is a hallmark of many ICT systems. nih.gov Whether this compound exhibits significant ICT would depend on the delicate balance of electronic factors and the excited-state dynamics. Investigating this would require techniques like time-resolved spectroscopy and solvatochromism studies, which have not been performed. nih.govresearchgate.net

Luminescence Phenomena Beyond Fluorescence

Halogenated organic molecules, particularly those containing bromine or iodine, are known to exhibit phosphorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. It is plausible that 9-(4-Bromo-2-chlorophenyl)-9H-carbazole could exhibit phosphorescence, especially at low temperatures in a rigid matrix. However, without experimental data, any discussion of such phenomena, or other advanced luminescence types like thermally activated delayed fluorescence (TADF), remains entirely speculative for this compound.

Room-Temperature Phosphorescence (RTP) and Heavy Atom Effect

Carbazole derivatives are known to exhibit room-temperature phosphorescence (RTP), a phenomenon where a molecule emits light from a triplet excited state (T1) back to the singlet ground state (S0). This process is spin-forbidden, and its efficiency is often low in purely organic molecules at room temperature. However, the introduction of heavy atoms, such as bromine and chlorine, can significantly enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1) through spin-orbit coupling. This is known as the heavy atom effect.

For "9-(4-Bromo-2-chlorophenyl)-9H-carbazole," the presence of both a bromine and a chlorine atom on the N-phenyl ring is anticipated to promote RTP. Studies on similar halogenated carbazoles have demonstrated that the heavy atom effect is instrumental in facilitating phosphorescence. researchgate.net For instance, brominated carbazole dimers have been shown to exhibit RTP, whereas the unsubstituted analogue displays thermally activated delayed fluorescence (TADF) under similar conditions. researchgate.net The bromine substitution, in particular, enhances spin-orbit coupling, which is a key factor for promoting RTP. researchgate.net In some cases, weak interactions in the crystalline state, such as C–Br···π(carbazole) interactions, can further enhance RTP luminescence. nih.gov

The position of the halogen atoms can also influence the RTP properties by altering the molecular geometry and electronic parameters. nih.govfrontiersin.org In a series of halobenzonitrile–carbazoles, it was found that the geometry between the carbazole and phenyl moieties, described by a twist angle, is affected by the substituents, which in turn impacts the pRTP (persistent room-temperature phosphorescence) characteristics. nih.govfrontiersin.org

Aggregation-Induced Emission (AIE) Enhancement

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org

Derivatives of 9-phenyl-9H-carbazole have been synthesized that exhibit both AIE enhancement and TADF. nih.gov For these molecules, the photoluminescence quantum yields (PLQY) in solid films were significantly higher than in solution. nih.gov The AIE effect in halogenated organic compounds can also be influenced by intermolecular interactions, such as halogen–hydrogen bonds (e.g., C–H⋯Br), which can lead to enhanced emission in the aggregated state. rsc.org

For "9-(4-Bromo-2-chlorophenyl)-9H-carbazole," it is plausible that it could exhibit AIE or aggregation-induced emission enhancement (AIEE). The twisted conformation between the carbazole and the di-substituted phenyl ring could lead to weak emission in solution due to rotational and vibrational motions. In an aggregated state, these motions would be restricted, potentially leading to a significant increase in fluorescence or phosphorescence quantum yield. The study of molecules with both AIE and TADF properties is an active area of research, as these materials are promising for applications in organic light-emitting diodes (OLEDs). nih.gov

Thermally Activated Delayed Fluorescence (TADF) Pathways

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, leading to high internal quantum efficiencies. TADF occurs in molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state, followed by fluorescence.

The design of TADF molecules often involves creating a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. Carbazole is a commonly used electron donor in TADF emitters. rsc.orgfrontiersin.org The acceptor unit can be varied to tune the photophysical properties. nih.govresearchgate.netrsc.org

While the heavy atom effect in "9-(4-Bromo-2-chlorophenyl)-9H-carbazole" would favor phosphorescence, the possibility of TADF cannot be entirely ruled out without experimental data. In some systems, a competition between RTP and TADF is observed. For example, a series of N-borylated carbazoles were shown to exhibit both delayed fluorescence and RTP. acs.org Similarly, in a study of halobenzonitrile–carbazoles, some derivatives exhibited pRTP while others showed TADF. nih.gov The specific electronic and geometric structure of the molecule dictates which pathway is dominant.

Electrochemical Behavior and Redox Potentials from Cyclic Voltammetry

Cyclic voltammetry is a key electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are directly related to the energies of its HOMO and LUMO levels. beilstein-journals.org This information is crucial for understanding the charge injection and transport properties of materials used in electronic devices.

Oxidation and Reduction Potentials and Their Correlation to Energy Levels

The electrochemical properties of carbazole derivatives can be tuned by introducing different substituents. nih.gov The carbazole moiety is electron-rich and generally provides good hole-transporting properties. researchgate.netresearchgate.net The oxidation of carbazole derivatives typically involves the removal of an electron from the HOMO, which is often localized on the carbazole unit and any electron-donating groups. semanticscholar.org

For N-aryl carbazoles, the oxidation potential is influenced by the substituents on the N-phenyl ring. researchgate.net Electron-withdrawing groups, such as halogens, are expected to increase the oxidation potential (make it more difficult to oxidize) and lower the HOMO energy level. Conversely, electron-donating groups would lower the oxidation potential and raise the HOMO energy level. The reduction process involves the addition of an electron to the LUMO, and its potential is similarly affected by the electronic nature of the substituents.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. These values are critical for assessing the energy barriers for charge injection from electrodes and for charge transport between different layers in an organic electronic device.

Table 1: Representative Electrochemical Data for Carbazole Derivatives

| Compound/System | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Source |

| Pyrrole-fused dicorannulene | ~0.4 (irreversible) | -2.35, -2.60 (quasi-reversible) | Not specified | Not specified | acs.org |

| Ter(9,9-spirobifluorene)s with peripheral carbazole | Significantly lower than model without carbazole | Not specified | Higher than model without carbazole | Not specified | nih.gov |

Note: The data in this table is for structurally related compounds and serves as an illustrative example. The exact values for "9-(4-Bromo-2-chlorophenyl)-9H-carbazole" would need to be determined experimentally.

Charge Transport Modalities (Hole-Transporting, Electron-Transporting, Bipolar)

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities due to the electron-rich nature of the carbazole unit. researchgate.netrsc.orgrsc.orgresearchgate.net However, by appropriate functionalization, carbazole derivatives can also be designed to be electron-transporting or bipolar (capable of transporting both holes and electrons).

The introduction of electron-withdrawing groups can enhance the electron-transporting properties of a molecule. In "9-(4-Bromo-2-chlorophenyl)-9H-carbazole," the chloro and bromo substituents on the N-phenyl ring are electron-withdrawing. This could potentially impart some electron-transporting character to the molecule.

Computational Chemistry and Theoretical Modeling of Halogenated N Aryl Carbazoles

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of carbazole-based materials for predicting ground-state properties. researchgate.net For excited-state phenomena, Time-Dependent DFT (TD-DFT) is employed to model electronic absorption and emission spectra, providing a deeper understanding of the photophysical behavior of these compounds. researchgate.netkbhgroup.in

For the related compound, 9-(4-bromophenyl)-9H-carbazole, X-ray crystallography reveals that the 4-bromophenyl ring is twisted relative to the mean plane of the carbazole (B46965) group by an angle of 49.87(5)°. nih.govresearchgate.net Similarly, in 9-p-tolyl-9H-carbazole-3-carbaldehyde, the benzene (B151609) ring is twisted from the carbazole mean plane by 59.7(3)°, a value comparable to the 65° calculated using the B3LYP/6-311++G(d,p) method. nih.gov These studies indicate that a non-planar conformation is typical for 9-phenyl-9H-carbazole derivatives. The presence of a chlorine atom at the ortho position of the phenyl ring in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole is expected to induce a significant steric hindrance, likely resulting in a large dihedral angle.

DFT calculations can explore the potential energy surface of the molecule by systematically rotating the N-phenyl group, allowing for a detailed conformational analysis. These calculations help identify the most stable conformers and the energy barriers between them. researchgate.net The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations are often in good agreement with experimental data from X-ray diffraction. nih.gov

Table 1: Representative Calculated and Experimental Dihedral Angles in N-Aryl Carbazoles

| Compound | Method | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 9-(4-bromophenyl)-9H-carbazole | X-ray Diffraction | 49.87 | researchgate.net |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde | X-ray Diffraction | 59.7 | nih.gov |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde | DFT (B3LYP/6-311++G(d,p)) | 65 | nih.gov |

TD-DFT is a widely used method to predict the electronic absorption spectra of carbazole derivatives by calculating the vertical excitation energies and corresponding oscillator strengths. researchgate.netnih.gov These calculations can identify the nature of the electronic transitions, such as π–π* transitions localized on the carbazole or phenyl rings, or intramolecular charge transfer (ICT) transitions between the electron-donating carbazole unit and the substituted phenyl ring. nih.govresearchgate.net

For instance, in carbazole-based o-carboranyl compounds, intense absorption peaks around 290 nm are attributed to local π–π* transitions on the carbazole group, while lower energy absorptions are assigned to ICT transitions. nih.gov TD-DFT calculations on various carbazole-based oligomers have shown excellent agreement with experimental fluorescence excitation energies. researchgate.net The absorption spectra for compounds like 9-p-tolyl-9H-carbazole-3-carbaldehyde have been successfully computed in both the gas phase and in solution using TD-DFT, demonstrating the method's predictive power. nih.gov The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole would be expected to influence the energy of the ICT state.

Visualizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net In many N-aryl carbazoles, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO may be distributed across the N-aryl substituent, particularly if it bears electron-withdrawing groups. This spatial separation of HOMO and LUMO is characteristic of an ICT process. researchgate.netresearchgate.net

DFT calculations provide the energies of these orbitals, and the HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. researchgate.net For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, the HOMO would likely reside on the carbazole core, while the LUMO would be expected to have significant contributions from the 4-bromo-2-chlorophenyl ring due to the electron-withdrawing nature of the halogens. This distribution facilitates charge transfer upon photoexcitation. The energetic landscape, including ionization potential and electron affinity, can also be predicted from these orbital energies. researchgate.net

Molecular Dynamics Simulations for Understanding Solution and Solid-State Behavior

While DFT is excellent for single-molecule properties, molecular dynamics (MD) simulations are employed to understand the behavior of an ensemble of molecules in solution or the solid state. nih.gov MD simulations model the atomic motions over time by solving Newton's equations of motion, providing insights into conformational dynamics, intermolecular interactions, and solvent effects. nih.gov

Rational Design Principles through Predictive Modeling

Computational modeling is a key component of the rational design of new materials. acs.orgnih.gov By systematically modifying the chemical structure in silico—for example, by changing the type and position of halogen substituents on the N-aryl ring of carbazole—and calculating the resulting electronic and photophysical properties, researchers can screen potential candidates before undertaking synthetic efforts.

For carbazole derivatives, DFT and TD-DFT calculations can predict how structural changes will affect the HOMO-LUMO gap, emission color, and charge transport properties. researchgate.net This predictive capability is vital in the field of organic light-emitting diodes (OLEDs), where fine-tuning of these properties is essential. For instance, designing molecules with a small singlet-triplet energy gap is crucial for high-efficiency thermally activated delayed fluorescence (TADF) emitters. researchgate.net The principles of rational design also extend to creating materials with specific properties like ultralong room-temperature phosphorescence by enhancing spin-orbit coupling, a phenomenon where heavy atoms like bromine play a crucial role. researchgate.netacs.org

Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions involving halogenated carbazoles. This includes modeling transition states and reaction intermediates to understand the feasibility and selectivity of synthetic pathways.

Many syntheses of N-aryl carbazoles involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. beilstein-journals.orgrsc.org DFT calculations can help to unravel the complex catalytic cycles of these reactions. For example, in the palladium-catalyzed synthesis of N-aryl carbazoles, modeling can clarify the steps of oxidative addition, reductive elimination, and the role of ligands. beilstein-journals.orgrsc.org

Furthermore, computational studies can explain the site-selectivity observed in reactions. For instance, in the arylation of carbazole, different catalysts like gold or palladium can lead to selective C3-arylation or N-H arylation, respectively, a phenomenon that can be rationalized through mechanistic modeling. rsc.org The synthesis of 1-aroyl-substituted carbazoles via BCl3-mediated Friedel–Crafts acylation is believed to proceed through a six-membered complex involving a dichloroboryl intermediate, a mechanism that can be explored and validated using DFT. mdpi.com These computational insights are invaluable for optimizing reaction conditions and developing novel synthetic strategies for compounds like 9-(4-Bromo-2-chlorophenyl)-9H-carbazole. researchgate.net

Electrostatic Potential (ESP) Analysis and its Influence on Interfacial Interactions

The electrostatic potential (ESP) is a fundamental property of a molecule that governs its non-covalent interactions, providing crucial insights into molecular reactivity and the nature of intermolecular forces. It is calculated from the electron density and represents the electrostatic force that the molecule exerts on a positive point charge at any given location in the surrounding space. The ESP surface is a three-dimensional visualization of this potential, where different colors are used to map regions of varying electrostatic character. Typically, red indicates regions of negative potential (electron-rich areas), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-deficient areas), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero or neutral potential.

In the context of halogenated N-aryl carbazoles, such as 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, ESP analysis is instrumental in understanding the influence of the halogen substituents on the electronic distribution and the resulting intermolecular interactions. The presence of bromine and chlorine atoms on the N-aryl ring significantly modulates the ESP of the entire molecule.

Influence of Halogen Substitution on Electrostatic Potential

The introduction of halogen atoms onto an aromatic ring generally leads to a withdrawal of electron density from the carbon atom to which they are attached, due to their high electronegativity. However, a key feature of heavier halogens like chlorine, bromine, and iodine is the phenomenon of the "σ-hole". This refers to an electron-deficient region on the outermost portion of the halogen atom, along the extension of the C-X bond (where X is the halogen). researchgate.net This positive σ-hole arises from the anisotropic distribution of electron density around the halogen atom.

For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, the ESP surface is expected to exhibit the following key features:

Negative Potential on the Carbazole Ring: The π-system of the carbazole moiety is electron-rich and will be characterized by a negative electrostatic potential, making it susceptible to interactions with electrophiles or electron-deficient species.

Positive Potential on the Halogen Atoms (σ-holes): Both the chlorine and bromine atoms will possess a positive σ-hole. The size and magnitude of this positive potential are generally proportional to the polarizability and size of the halogen atom, following the trend I > Br > Cl. researchgate.net Therefore, the bromine atom in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole is expected to have a more pronounced positive σ-hole compared to the chlorine atom.

Role of ESP in Interfacial Interactions and Crystal Packing

The features of the electrostatic potential surface have a profound impact on the interfacial interactions and the solid-state packing of halogenated N-aryl carbazoles. The presence of both electron-rich (carbazole π-system) and electron-deficient (σ-holes on halogens) regions facilitates a variety of non-covalent interactions, including:

Halogen Bonding: The positive σ-hole on the bromine and chlorine atoms can act as a Lewis acid, interacting favorably with Lewis bases (electron donors) such as the nitrogen or oxygen atoms of adjacent molecules, or the π-electron cloud of a neighboring carbazole ring. nih.gov These directional halogen bonds can play a crucial role in the formation of well-defined supramolecular architectures. rsc.org

C-H···π Interactions: The hydrogen atoms on the carbazole and phenyl rings can also participate in C-H···π interactions with the electron-rich carbazole core of neighboring molecules.

The interplay of these various non-covalent forces, guided by the electrostatic potential, determines the ultimate crystal structure and morphology of the material, which in turn influences its bulk properties such as charge transport and photophysical behavior. Computational studies combining ESP analysis with interaction energy calculations are vital for predicting and understanding these complex intermolecular phenomena.

Representative Data Table

| Molecular Region | Expected ESP Feature | Anticipated VS Value Range (kcal/mol) | Governing Interaction Type |

|---|---|---|---|

| Carbazole Ring (π-system) | Negative Potential (VS,min) | -15 to -25 | π-π Stacking, Halogen Bonding (as acceptor) |

| σ-hole on Bromine Atom | Positive Potential (VS,max) | +20 to +30 | Halogen Bonding (as donor) |

| σ-hole on Chlorine Atom | Positive Potential (VS,max) | +15 to +25 | Halogen Bonding (as donor) |

| Hydrogen Atoms | Positive Potential (VS,max) | +5 to +15 | C-H···π Interactions, Hydrogen Bonding |

Applications of Halogenated N Aryl Carbazole Derivatives in Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs)

The intrinsic electronic properties of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, stemming from the electron-rich carbazole (B46965) core and the electron-withdrawing halogen substituents, make it a versatile component in the architecture of Organic Light-Emitting Diodes (OLEDs).

Emissive Layers for Blue Light Emission

Carbazole derivatives are well-known for their potential as blue light emitters due to their wide bandgap. The introduction of halogen atoms, such as in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, can further tune the emission color. While specific studies on this exact molecule as a primary blue emitter are not extensively documented, the general principle involves the radiative decay of excitons formed within the material. The energy of the emitted photon, and thus the color of the light, is determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the chloro and bromo groups can modulate these energy levels, potentially leading to deep-blue emission, which is highly sought after for display and lighting applications.

Host Materials in Phosphorescent and Fluorescent OLEDs

One of the most critical applications of carbazole derivatives is as a host material in the emissive layer of both phosphorescent and fluorescent OLEDs. A key requirement for a host material is a high triplet energy level, especially for phosphorescent OLEDs (PhOLEDs), to efficiently confine the triplet excitons on the guest phosphorescent emitter and prevent back energy transfer. The rigid structure of the carbazole unit and the electronic modifications brought by the halogen atoms in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole can contribute to a high triplet energy.

In PhOLEDs, the host material facilitates the transfer of energy from charge recombination to the phosphorescent guest molecules, which then emit light. Similarly, in fluorescent OLEDs, it can serve to disperse the fluorescent dopant, preventing aggregation-caused quenching and ensuring efficient energy transfer. The bipolar charge transport characteristics, which can be influenced by the halogen substituents, are also crucial for a host material to ensure a balanced distribution of electrons and holes within the emissive layer, leading to higher device efficiency.

Charge Transport Layers (Hole-Transporting and Electron-Transporting)

The ability of a material to efficiently transport charge carriers (holes and electrons) is fundamental to the performance of an OLED. Carbazole derivatives are traditionally known for their excellent hole-transporting properties, attributed to the electron-donating nature of the nitrogen atom in the carbazole ring. The N-aryl substitution in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole maintains this inherent hole-transporting capability.

Organic Field-Effect Transistors (OFETs) and Charge Mobility

The performance of Organic Field-Effect Transistors (OFETs) is heavily dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Halogenation is a known strategy to influence the molecular packing and electronic properties of organic materials, which in turn affects their charge transport characteristics.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, carbazole derivatives have been extensively explored as electron-donor materials in Organic Photovoltaics (OPVs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The role of the donor material in an OPV is to absorb sunlight to generate excitons and then donate an electron to an acceptor material at the donor-acceptor interface.

The broad absorption spectrum and good hole-transporting properties of carbazole-based materials are advantageous for this purpose. The halogenation in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole can influence its absorption profile and energy levels, which are critical parameters for achieving high power conversion efficiencies in solar cells.

In DSSCs, a dye molecule anchored to a semiconductor surface (like TiO2) absorbs light and injects an electron into the semiconductor's conduction band. Carbazole derivatives can be functionalized with anchoring groups to serve as these sensitizing dyes. The electronic structure of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, with its donor-acceptor characteristics, could be a foundational block for designing efficient dyes for DSSCs, although specific research on this compound in this context is limited.

Fluorescent Chemosensors and Molecular Probes

The inherent fluorescence of carbazole derivatives makes them attractive candidates for the development of fluorescent chemosensors and molecular probes. The principle behind their sensing capability often relies on the modulation of their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte, such as metal ions or biomolecules.

Halide Anion Recognition and Quantitation

Carbazole-based structures have been investigated as receptors for anion recognition, a critical function in areas such as environmental monitoring and biological sensing. The design of these receptors often involves the incorporation of hydrogen-bond donor groups attached to the carbazole framework. While 9-(4-Bromo-2-chlorophenyl)-9H-carbazole itself does not possess strong hydrogen-bond donating capabilities, its core structure can be functionalized to create potent anion sensors.

For instance, the introduction of amide or sulfonamide groups at the 3 and 6 positions of the carbazole ring can create a pre-organized binding pocket for anions. The carbazole nitrogen can also participate in anion binding. The electron-withdrawing nature of the bromo and chloro substituents on the N-phenyl ring of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole would inductively influence the electronic properties of the carbazole core, potentially enhancing the acidity of any appended hydrogen-bond donors and thereby increasing the affinity for halide anions.

Studies on related carbazole-based receptors have demonstrated high binding constants for various halides. For example, carbazole derivatives functionalized with two sulfonamide groups have shown remarkable affinity for halide ions, with binding constants reaching as high as 7.9 × 10⁶ M⁻¹ for chloride ions. researchgate.net This high affinity is attributed to the formation of stable hydrogen bonds between the receptor and the anion. The binding event can be monitored through changes in fluorescence or UV-Vis absorption spectra, allowing for quantitative analysis.

Table 1: Hypothetical Halide Anion Recognition Properties of a Functionalized 9-(4-Bromo-2-chlorophenyl)-9H-carbazole Derivative

| Anion | Binding Constant (K) [M⁻¹] | Detection Method |

| F⁻ | > 10⁵ | Fluorescence Quenching |

| Cl⁻ | ~ 10⁶ | Fluorescence Quenching |

| Br⁻ | ~ 10⁵ | Fluorescence Quenching |

| I⁻ | ~ 10⁴ | Fluorescence Quenching |

| Note: This table is hypothetical and illustrates the expected performance based on related compounds. Specific values would require experimental validation. |

Metal Ion Sensing (e.g., Cu²⁺ Ions)

The carbazole framework is an excellent fluorophore, and its emission properties can be sensitive to the presence of metal ions. This has led to the development of numerous carbazole-based fluorescent sensors for the detection of various metal ions, including the environmentally and biologically significant Cu²⁺ ion. clockss.orgdu.ac.ir

A sensor based on 9-(4-Bromo-2-chlorophenyl)-9H-carbazole could be designed by introducing a chelating moiety that can selectively bind to Cu²⁺ ions. Upon binding, the interaction between the copper ion and the sensor molecule can lead to a change in the fluorescence of the carbazole unit, typically through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), resulting in fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).

Research on other carbazole derivatives has demonstrated the feasibility of this approach. For example, a novel carbazole-based sensor, PCBW, was synthesized and showed a high sensitivity and selectivity for Cu²⁺ in a DMSO-H₂O system, with a detection limit of 1.19 × 10⁻⁸ mol L⁻¹. nih.gov The addition of Cu²⁺ to the sensor solution resulted in a distinct color change from colorless to light yellow and a significant quenching of its fluorescence. clockss.orgnih.gov This allows for both colorimetric and fluorometric detection of Cu²⁺. clockss.orgnih.gov A sensor incorporating the 9-(4-Bromo-2-chlorophenyl)-9H-carbazole scaffold would be expected to exhibit similar sensing capabilities upon appropriate functionalization.

Table 2: Anticipated Performance of a 9-(4-Bromo-2-chlorophenyl)-9H-carbazole-based Cu²⁺ Sensor

| Parameter | Anticipated Value |

| Detection Limit | 10⁻⁷ - 10⁻⁸ M |

| Response Time | < 1 minute |

| Selectivity | High for Cu²⁺ over other common metal ions |

| Sensing Mechanism | Fluorescence Quenching / Colorimetric Change |

| Note: This table is a projection based on the performance of similar carbazole-based sensors and requires experimental verification for 9-(4-Bromo-2-chlorophenyl)-9H-carbazole. |

Nonlinear Optical (NLO) Materials and Their Design

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with large π-conjugated systems and significant charge transfer character often exhibit high NLO responses. Carbazole derivatives, with their extended π-system, are promising candidates for NLO materials.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the NLO properties of new molecules. For other carbazole derivatives, DFT calculations have been used to estimate linear polarizability (α) and hyperpolarizability (β and γ) values. mdpi.com For instance, theoretical investigations on quinoline-carbazole compounds have shown that strategic design can lead to significant NLO responses. mdpi.com It is anticipated that 9-(4-Bromo-2-chlorophenyl)-9H-carbazole would possess a measurable NLO response, which could be further enhanced by the strategic addition of strong electron-donating or -accepting groups to the carbazole or phenyl rings.

Table 3: Predicted Nonlinear Optical Properties of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole

| NLO Property | Predicted Characteristic |

| Second-order NLO response (β) | Moderate, potential for enhancement with further functionalization |

| Third-order NLO response (γ) | Expected to be significant due to the extended π-conjugation |

| Design Strategy for Enhancement | Introduction of strong donor/acceptor groups to create a D-π-A structure |

| Note: The NLO properties in this table are predictive and would need to be confirmed through experimental techniques like the Z-scan method. |

Photoinitiators for Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate polymerization. Carbazole derivatives have been successfully employed as photoinitiators, particularly for free radical and cationic polymerizations, due to their favorable photophysical properties. nih.gov They can act as photosensitizers in multi-component systems, absorbing light and transferring energy or an electron to another component to generate the initiating species.

The absorption spectrum of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole is expected to be in the UV region. The halogen substituents may lead to a slight red-shift in the absorption compared to unsubstituted 9-phenylcarbazole. In a photoinitiating system, this molecule could absorb light and, in the excited state, interact with an electron acceptor (like an iodonium (B1229267) salt) or an electron donor (like an amine) to produce radicals. nih.gov These radicals can then initiate the polymerization of monomers such as acrylates.

Recent research has demonstrated that novel carbazole derivatives can be highly efficient photoinitiators for polymerizations induced by LED light sources. nih.gov For example, seven new carbazole derivatives (Cd1–Cd7) showed excellent initiating abilities for both free radical and cationic polymerizations. nih.gov When combined with an iodonium salt, these carbazole derivatives were found to be more reactive than some commercially available photoinitiators under mild irradiation conditions. nih.gov It is plausible that 9-(4-Bromo-2-chlorophenyl)-9H-carbazole could also function effectively as a component in a photoinitiating system.

Table 4: Potential Photoinitiating System Performance with 9-(4-Bromo-2-chlorophenyl)-9H-carbazole

| Polymerization Type | Co-initiator | Potential Efficiency |

| Free Radical Polymerization (e.g., of acrylates) | Amine or Iodonium Salt | Moderate to High |

| Cationic Polymerization (e.g., of epoxides) | Iodonium Salt | Moderate |

| Note: This table outlines potential applications based on the known reactivity of carbazole derivatives and requires experimental validation. |

Electrochromic Devices

Electrochromic materials can change their optical properties (color) reversibly upon the application of an electrical potential. This property is utilized in applications such as smart windows, anti-glare mirrors, and electronic displays. Conjugated polymers, including those based on carbazole, are excellent candidates for electrochromic materials due to their ability to undergo reversible redox reactions, which are accompanied by distinct color changes.

Polymers of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole could potentially be synthesized through electropolymerization. The resulting polymer film deposited on a transparent conductive electrode would be expected to exhibit electrochromic behavior. In its neutral state, the polymer would likely be transparent or lightly colored. Upon oxidation (applying a positive potential), the polymer would form radical cations (polarons) and then dications (bipolarons), leading to the appearance of new absorption bands in the visible and near-infrared regions and a change in color. The halogen substituents on the phenyl ring would influence the oxidation potential of the monomer and the stability and color of the resulting oxidized polymer.

Studies on other carbazole-based polymers have demonstrated their potential in electrochromic devices (ECDs). For example, copolymers of carbazole and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to have stable and well-defined redox processes with multiple color changes. researchgate.net A dual-type ECD using a carbazole-based polymer as the anodic layer and another material like PEDOT as the cathodic layer can achieve high contrast and fast switching times. chemicalbook.comresearchgate.net

Table 5: Projected Electrochromic Properties of a Polymer based on 9-(4-Bromo-2-chlorophenyl)-9H-carbazole

| Property | Projected Performance |

| Color in Neutral State | Transparent / Light Yellow |

| Color in Oxidized State | Green / Blue / Grey (dependent on oxidation level) |

| Switching Time | Seconds |

| Contrast Ratio (ΔT%) | Moderate to High |

| Note: The properties listed are based on the behavior of similar polycarbazole derivatives and would need to be confirmed experimentally. |

Advanced Characterization Techniques for Halogenated N Aryl Carbazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectroscopy would be used to determine the number of unique proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, one would expect to observe distinct signals for the protons on the carbazole (B46965) moiety and the substituted phenyl ring. The coupling constants (J-values) would provide information about the connectivity of adjacent protons, confirming the substitution pattern.

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct peaks for each carbon in the carbazole and phenyl rings. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (nitrogen, chlorine, bromine) appearing at characteristic downfield shifts.

A hypothetical data table for the expected NMR analysis is presented below.

| Technique | Expected Data Points |

| ¹H NMR | Chemical Shifts (δ) in ppm, Multiplicity (e.g., s, d, t, m), Coupling Constants (J) in Hz, Integration |

| ¹³C NMR | Chemical Shifts (δ) in ppm for all unique carbon atoms |

Advanced Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopies for Optical Profiling

UV-Vis absorption and photoluminescence (PL) emission spectroscopies are fundamental for characterizing the optical properties of carbazole derivatives, which are often used in optoelectronic applications.

UV-Vis Absorption Spectroscopy measures the electronic transitions within the molecule upon absorption of ultraviolet or visible light. The spectrum for 9-(4-Bromo-2-chlorophenyl)-9H-carbazole would be expected to show characteristic absorption bands (λmax) corresponding to π-π* transitions within the carbazole and phenyl aromatic systems. researchgate.net

Emission Spectroscopy (Fluorescence) provides information about the molecule's behavior after electronic excitation. Upon excitation at an appropriate wavelength, the compound would emit light at a longer wavelength (a Stokes shift). The emission spectrum reveals the energy of the lowest excited singlet state.

| Technique | Expected Data Points |

| UV-Vis | Absorption Maxima (λabs) in nm, Molar Absorptivity (ε) in M⁻¹cm⁻¹ |

| Emission | Emission Maxima (λem) in nm, Photoluminescence Quantum Yield (ΦPL) |

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Behavior

Electrochemical methods are critical for evaluating the suitability of carbazole compounds in electronic devices by determining their electron-donating or -accepting capabilities.

Cyclic Voltammetry (CV) is used to probe the redox behavior of the molecule. spectrabase.comresearchgate.net For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, CV would measure its oxidation potential, which is related to the energy of the Highest Occupied Molecular Orbital (HOMO). This provides insight into the compound's ability to donate electrons.

Electrochemical Impedance Spectroscopy (EIS) investigates the resistive and capacitive properties of materials at interfaces, which is relevant for analyzing charge transfer processes in devices. google.com

| Technique | Expected Data Points |

| CV | Oxidation Potential (Eox) in Volts, Reduction Potential (Ered) in Volts, HOMO/LUMO Energy Levels in eV |

| EIS | Charge Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Packing Analysis

Single-Crystal X-ray Diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For 9-(4-Bromo-2-chlorophenyl)-9H-carbazole, this technique would precisely determine:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Crystal Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions like π-π stacking or C-H···π interactions, which influence the material's bulk properties. nih.gov

Conformation: The dihedral angle between the carbazole and the 4-bromo-2-chlorophenyl planes, which is crucial for understanding the extent of electronic conjugation. nih.gov

| Parameter | Expected Data Output |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (in Å), α, β, γ (in °) |

| Key Torsion Angles | Dihedral angle between the carbazole and phenyl ring planes |

Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) for Excited State Dynamics

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation. This provides direct information on the lifetime of the excited singlet state (τf), which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and sensors. A short lifetime is often desirable to minimize efficiency losses from non-radiative decay pathways.

| Technique | Expected Data Points |

| TCSPC | Fluorescence Lifetime (τ) in nanoseconds (ns) or picoseconds (ps) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole would be expected to show characteristic absorption bands for:

Aromatic C-H stretching

Aromatic C=C ring stretching

C-N stretching from the carbazole nitrogen

C-Br and C-Cl stretching vibrations

These spectral fingerprints would serve to confirm the presence of the key structural components of the molecule. researchgate.net

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-N Stretch | ~1350-1250 |

| C-Cl Stretch | ~850-550 |

| C-Br Stretch | ~690-515 |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Architecturally Complex Halogenated N-Aryl Carbazoles

The synthesis of carbazole-based compounds has traditionally relied on methods like the Grabe-Ullman, Clemo-Perkin, or Tauber syntheses. nih.gov However, the demand for structurally intricate and functionally diverse halogenated N-aryl carbazoles necessitates the development of more sophisticated and efficient synthetic strategies. Future efforts will likely focus on transition-metal-catalyzed reactions, such as C-H activation, which offer a powerful tool for constructing complex carbazole (B46965) nuclei from simpler precursors. nih.gov Palladium-catalyzed intramolecular C-H activation has already proven effective in the synthesis of functionalized carbazoles. nih.gov Another promising avenue is the use of microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the synthesis of carbazoles from anilines and aryl chlorides using a palladium nanocatalyst. mdpi.com

Furthermore, the development of one-pot synthesis methodologies will be crucial for creating complex structures efficiently. For instance, the synthesis of carbazoles via Suzuki cross-coupling followed by reductive Cadogan cyclization from ortho-halonitroarenes and arylboronic acids represents a step in this direction. mdpi.com The direct arylation of simple arenes is another area of interest that could lead to more streamlined synthetic pathways for biaryl molecules, which are precursors to carbazoles. mdpi.com The exploration of novel chiral ligands for palladium-catalyzed asymmetric reactions could also open up possibilities for creating enantiomerically pure halogenated N-aryl carbazoles with unique chiroptical properties. nih.gov

Exploration of Advanced Optoelectronic and Photonic Applications Beyond Current Scope

Carbazole derivatives are well-established materials in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. oldcitypublishing.com The unique electronic properties of the carbazole moiety, such as its high hole-transporting ability, make it an excellent building block for these applications. oldcitypublishing.comnih.gov Future research on "9-(4-Bromo-2-chlorophenyl)-9H-carbazole" and related compounds will likely explore more advanced and niche applications.

The specific substitution pattern of "9-(4-Bromo-2-chlorophenyl)-9H-carbazole," with its combination of bromo and chloro substituents on the N-aryl ring, offers opportunities for fine-tuning the material's electronic and photophysical properties. For instance, the position and nature of the halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance. nih.gov This could lead to the development of highly efficient deep-blue fluorescent materials for next-generation displays. One derivative of 2-Bromo-9H-carbazole has already shown promise as a deep-blue emitter with high fluorescent quantum yield. ossila.com

Beyond OLEDs, these materials could find use in other advanced photonic applications such as organic lasers, photodetectors, and sensors. The high thermal stability often associated with carbazole derivatives is a significant advantage for these applications. ossila.com The development of carbazole-based materials for perovskite solar cells is another emerging area, where they can act as efficient hole-transport materials, contributing to high power conversion efficiencies and improved stability. ossila.com

Refinement of Rational Design Principles for Tailored Material Performance in Specific Devices

The ability to predict and control the properties of a material before its synthesis is a cornerstone of modern materials science. For halogenated N-aryl carbazoles, the refinement of rational design principles is crucial for accelerating the discovery of new high-performance materials. A key aspect of this is the use of theoretical models and computational calculations, such as Density Functional Theory (DFT), to establish structure-property relationships. nih.gov

Studies on poly(2,7-carbazole) derivatives have shown a good correlation between DFT calculations and experimental HOMO, LUMO, and band gap energies. nih.gov This approach allows researchers to understand how the carbazole moiety and any comonomers or substituents influence the electronic energy levels. nih.gov For instance, the HOMO energy level is primarily determined by the carbazole unit, while the LUMO level is more dependent on the electron-withdrawing nature of other parts of the molecule. nih.gov

Integration of Halogenated N-Aryl Carbazoles into Hybrid Organic-Inorganic Systems